

# Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Serdexmethylphenidate chloride*

Cat. No.: *B10823693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).<sup>[1]</sup> Developed to offer a prolonged duration of action with a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.<sup>[1][2]</sup> This technical guide provides an in-depth summary of the early-phase clinical studies that have characterized the pharmacokinetic, pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.

## Pharmacokinetic Profile

The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate concentrations have been evaluated in several early-phase clinical trials. These studies have consistently demonstrated that SDX provides a controlled and extended release of d-MPH.

## Dose Proportionality and Steady-State Pharmacokinetics

A study in 23 healthy volunteers assessed the dose proportionality of a combination product of serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).<sup>[3][4]</sup> The results indicated that the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration

followed by a gradual decline, with dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC).[3]

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH Combination[3][4]

| Treatment (SDX/d-MPH dose) | d-MPH Cmax (ng/mL) (Mean ± SD) | d-MPH AUC <sub>0-last</sub> (h*ng/mL) (Mean ± SD) |
|----------------------------|--------------------------------|---------------------------------------------------|
| 26.1/5.2 mg                | 7.1 ± 2.1                      | 97.2 ± 28.8                                       |
| 39.2/7.8 mg                | 9.8 ± 2.8                      | 142.5 ± 41.2                                      |
| 52.3/10.4 mg               | 13.8 ± 3.8                     | 199.8 ± 57.2                                      |

Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]

In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX reached steady-state after the first dose.[3]

## Cardiovascular Safety and Pharmacokinetics

A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA) formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin treatments compared to the SDX treatments. The d-MPH Cmax values for both SDX treatments were dose-proportional, with the Cmax of 200 mg SDX being approximately half of the values for Ritalin.

## Human Abuse Potential

A key aspect of the early-phase development of serdexmethylphenidate was the assessment of its human abuse potential. Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]

The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-point visual analog scale (VAS).[6][7]

Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies[6][7]

| Route of Administration | Study Drug and Dose | DL Emax (Mean)            | p-value vs. Active Comparator |
|-------------------------|---------------------|---------------------------|-------------------------------|
| Oral                    | 120 mg SDX          | 62.8                      | < .001 (vs. 80 mg ER d-MPH)   |
| 240 mg SDX              | 63.8                | .006 (vs. 80 mg ER d-MPH) |                               |
| 80 mg ER d-MPH          | 81.5                | -                         |                               |
| 60 mg Phentermine       | 80.2                | -                         |                               |
| Intranasal              | 80 mg SDX           | 71.0                      | < .0001 (vs. 40 mg d-MPH)     |
| 40 mg d-MPH             | 93.2                | -                         |                               |
| Intravenous             | 30 mg SDX           | 56.6                      | .001 (vs. 15 mg d-MPH)        |
| 15 mg d-MPH             | 84.3                | -                         |                               |

These studies consistently demonstrated that serdexmethylphenidate has a significantly lower abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6][7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]

## Experimental Protocols

### Dose Proportionality and Steady-State Study

- Study Design: This was a randomized, open-label, single-dose, three-way crossover study, followed by a multiple-dose phase.[3][8]
- Participants: 23 healthy volunteers aged 18-55 years.[3]

- Dosing:
  - Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period between doses.[3]
  - Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]
- Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX concentrations were collected at predefined time points after dosing.[3]

## Cardiovascular Safety Study

- Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]
- Participants: 15 healthy volunteers.
- Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of 40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of Ritalin LA®. Each dosing period was separated by at least seven days.
- Assessments: Cardiovascular parameters (heart rate, blood pressure, and electrocardiogram) and pharmacokinetic profiles were assessed.[5]

## Human Abuse Potential Studies

- Study Design: Three separate randomized, double-blind, placebo- and active-controlled crossover studies were conducted for the oral, intranasal, and intravenous routes of administration.[6][7][9]
- Participants: Recreational drug users who could discriminate the active comparator from placebo.[9]
- Dosing:
  - Oral Study: 120 mg and 240 mg SDX vs. 80 mg extended-release d-MPH and 60 mg phentermine.[6][7]

- Intranasal Study: 80 mg SDX vs. 40 mg d-MPH.[6][7]
- Intravenous Study: 30 mg SDX vs. 15 mg d-MPH.[6][7]
- Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog scales. Pharmacokinetic and safety data were also collected.[9]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.



[Click to download full resolution via product page](#)

Caption: Workflow of the oral human abuse potential study.

## Conclusion

The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of the active moiety. Crucially, these studies have demonstrated a significantly lower potential for abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of administration. The safety and tolerability profile of SDX is consistent with that of other methylphenidate-based products. These findings have supported the further development and approval of serdexmethylphenidate as a component of ADHD treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Serdexmethylphenidate - Wikipedia [en.wikipedia.org]
- 2. Serdexmethylphenidate, a Prodrug of Dexmethylphenidate and Contained in Corium's ADHD Medication AZSTARYS® (serdexmethylphenidate and dexmethylphenidate), Has Low Relative Potential for Abuse [prnewswire.com]
- 3. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KemPharm Doses First Subject in Phase 1 Clinical Trial Evaluating Cardiovascular Safety of Serdexmethylphenidate (SDX) | Zevra Therapeutics, Inc. [investors.kempharm.com]
- 6. Oral, intranasal, and intravenous abuse potential of serdexmethylphenidate, a novel prodrug of d-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. European Network Adult ADHD – Dose Proportionality and Steady-State Pharmacokinetics of Serdexmethylphenidate/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]

- 9. corium.com [corium.com]
- To cite this document: BenchChem. [Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823693#early-phase-clinical-studies-of-serdexmethylphenidate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)